molecular formula C6H6BrNO3 B596363 Ethyl 4-bromooxazole-5-carboxylate CAS No. 1258283-17-8

Ethyl 4-bromooxazole-5-carboxylate

Cat. No. B596363
M. Wt: 220.022
InChI Key: ARPHYGHAUCJWCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 4-bromooxazole-5-carboxylate is 1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-bromooxazole-5-carboxylate is a white to yellow to brown solid or liquid . It has a density of 1.6±0.1 g/cm3 and a boiling point of 258.4±20.0 °C at 760 mmHg .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-aminooxazole-5-carboxylate , a related compound, has been studied for its crystal structure, revealing planar sheets connected by intermolecular hydrogen bonding. This study provides insights into the interactions within the crystal lattice, emphasizing the importance of dipole-dipole interactions between carbonyl groups. Such structural analyses are crucial for understanding the properties and reactivity of similar oxazole derivatives (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).

Synthetic Applications in Heterocyclic Chemistry

Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate provides an efficient route to (hetero)aryloxazoles, crucial for synthesizing natural products like balsoxin and texaline. This methodology showcases the compound's utility in creating structurally diverse and complex heterocycles, underscoring its significance in drug discovery and development (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).

Synthetic Modifications for Antimicrobial Studies

The derivative ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized for antimicrobial studies. The newly prepared compounds were evaluated against various bacterial and fungal strains, demonstrating the compound's potential as a precursor for developing new antimicrobial agents. This application is an example of how ethyl 4-bromooxazole-5-carboxylate derivatives can be utilized in medicinal chemistry (Desai, N., Bhatt, N., & Joshi, S., 2019).

Enantioselective Synthesis

Enantioselective synthesis involving ethyl 4-(ethylsulfanyl)-3-oxobutanoate and similar compounds illustrates the strategic use of ethyl 4-bromooxazole-5-carboxylate in creating complex molecular architectures. Such syntheses are pivotal for producing compounds with high optical purity, essential in pharmaceutical applications where enantiomeric purity can influence drug efficacy and safety (Magata, T., et al., 2017).

Safety And Hazards

Ethyl 4-bromooxazole-5-carboxylate is associated with several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPHYGHAUCJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720959
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromooxazole-5-carboxylate

CAS RN

1258283-17-8
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromooxazole-5-carboxylate
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